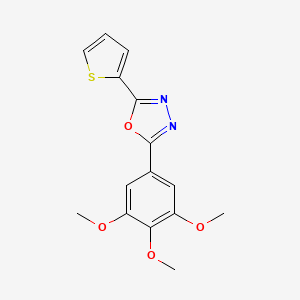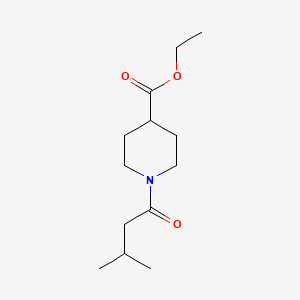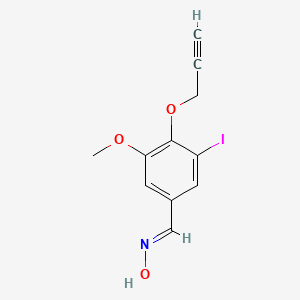
2-(2-thienyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
"2-(2-thienyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole" and its derivatives can be synthesized through various chemical reactions. For instance, the synthesis of related oxadiazole derivatives involves a two-step process starting from the key intermediate 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole-2-thiol or the oxadiazole analogue. This process includes a thioetherification reaction catalyzed by indium or indium tribromide, followed by hydrogen peroxide oxidation catalyzed by ammonium molybdate in ionic liquid [bmim]PF6 (Chen et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed through spectroscopic data (IR, 1H, and 13C NMR) and elemental analyses. Some structures are further established by X-ray crystallographic diffraction analysis, revealing key structural details (Chen et al., 2007).
Chemical Reactions and Properties
The chemical properties of oxadiazole derivatives are notable for their bioactivity, particularly their antifungal activities. Compounds in this class can inhibit the growth of various fungi, demonstrating significant fungicidal activities (Chen et al., 2007).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their synthesis process and molecular structure. However, specific details on the physical properties of "2-(2-thienyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole" are not available in the provided papers.
Chemical Properties Analysis
As for the chemical properties, these derivatives are characterized by their efficacy as antifungal agents. Their ability to inhibit mycelia growth across various fungi species highlights their chemical reactivity and potential applications in biochemistry (Chen et al., 2007).
科学的研究の応用
Medicinal Chemistry Applications
2-(2-thienyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential medicinal applications. These compounds exhibit a range of biological activities, including antiproliferative, antimicrobial, and anticonvulsant effects. For instance, certain derivatives have shown significant antiproliferative activities against cancer cell lines, with mechanisms of action that may involve microtubule disruption, similar to that of combretastatin A-4. This indicates their potential as lead compounds for anticancer drug development (Lee et al., 2010). Additionally, oxadiazole derivatives have demonstrated considerable antimicrobial activities against various strains of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Al-Omar, 2010).
Material Science Applications
In the field of material science, derivatives of 2-(2-thienyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole have been explored for their optoelectronic properties, particularly in the context of organic light-emitting diodes (OLEDs). Studies have reported the synthesis and characterization of these compounds, highlighting their potential as blue fluorescent materials due to their good quantum yield and blue fluorescence, making them suitable for use in OLEDs (Deshapande et al., 2014).
Corrosion Inhibition
Research has also explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. These compounds have demonstrated efficacy in protecting mild steel against corrosion in acidic environments, which is crucial for extending the lifespan of metal components in industrial settings. The effectiveness of these inhibitors is attributed to their ability to form protective layers on the metal surface, suggesting their potential application in corrosion prevention technologies (Ammal et al., 2018).
特性
IUPAC Name |
2-thiophen-2-yl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-18-10-7-9(8-11(19-2)13(10)20-3)14-16-17-15(21-14)12-5-4-6-22-12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNGDECKALAFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)
![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)
![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)


![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)
![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)
